Introduction: The Significance of the 7-Azaindole Scaffold
Introduction: The Significance of the 7-Azaindole Scaffold
An In-depth Technical Guide to 5-nitro-1H-pyrrolo[2,3-b]pyridine: Chemical Properties and Applications
5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. It belongs to the pyrrolopyridine class of molecules, which are isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] The 1H-pyrrolo[2,3-b]pyridine core, in particular, is a privileged scaffold. This means it is a molecular framework that is frequently found in biologically active compounds, capable of binding to a variety of protein targets with high affinity. Its utility is demonstrated by its presence in a wide range of inhibitors targeting critical enzymes such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B).[2][3][4]
The introduction of a nitro group at the 5-position profoundly influences the molecule's electronic properties and reactivity. The nitro group is a potent electron-withdrawing group, which not only modifies the core's interaction with biological targets but also serves as a versatile chemical handle for further synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.
Core Physical Properties
The fundamental physical characteristics of 5-nitro-1H-pyrrolo[2,3-b]pyridine are summarized below. These properties are essential for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 101083-92-5 | [5] |
| Molecular Formula | C₇H₅N₃O₂ | [5] |
| Molecular Weight | 163.13 g/mol | Calculated |
| Appearance | Yellow or orange to off-white solid | [5] |
| Storage | 2-8°C | [5] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific experimental data can vary slightly based on conditions and instrumentation, the following represents the expected spectral characteristics.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. Protons on the pyrrole ring will typically appear as doublets or triplets, coupling to each other and the N-H proton. The pyridine ring protons will also exhibit characteristic coupling patterns.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the nitro group (C5) will be significantly shifted downfield due to the strong deshielding effect.
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IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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N-H stretch: A broad peak around 3300-3500 cm⁻¹ for the pyrrole amine.
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Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.
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N-O stretch (nitro group): Two strong, characteristic peaks, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).[6]
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-
Mass Spectrometry (MS): In an MS experiment, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 163.13).
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 5-nitro-1H-pyrrolo[2,3-b]pyridine are key to its utility as a building block in drug discovery.
Synthetic Pathway: Nitration of the 7-Azaindole Core
The most direct route to 5-nitro-1H-pyrrolo[2,3-b]pyridine is the electrophilic nitration of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The causality behind this reaction lies in the electronic nature of the heterocyclic system. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than the pyrrole ring. The pyrrole ring is electron-rich, but the presence of the fused pyridine ring directs electrophiles to specific positions. Nitration typically occurs at the 5-position of the pyridine ring.
A common method involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7]
Caption: Synthetic workflow for 5-nitro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization methods described previously.
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Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add 1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid.
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Nitration: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. The rate of addition must be controlled to prevent a rise in temperature, which could lead to unwanted side reactions.
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Reaction Monitoring: Stir the mixture at low temperature for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, pour the mixture carefully over crushed ice. This will precipitate the crude product.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 5-nitro-1H-pyrrolo[2,3-b]pyridine.
Core Chemical Reactivity
The chemical behavior of 5-nitro-1H-pyrrolo[2,3-b]pyridine is dominated by the electron-withdrawing nature of the nitro group. This functional group serves two primary roles: modulating the reactivity of the ring and acting as a precursor for other functionalities.
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Ring Deactivation: The nitro group deactivates the pyridine ring towards further electrophilic substitution.
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Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect makes the positions ortho and para to the nitro group susceptible to nucleophilic attack, although this is less common than reactions involving the nitro group itself.
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Reduction of the Nitro Group: The most significant and synthetically useful reaction is the reduction of the nitro group to an amine (5-amino-1H-pyrrolo[2,3-b]pyridine). This transformation is a gateway to a vast array of derivatives. The resulting amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecules. Common reducing agents include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium.
Caption: Key reactivity and derivatization pathways.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, and the 5-nitro derivative is a valuable starting material for creating potent and selective inhibitors for various therapeutic targets.
Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindole core is an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
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FGFR Inhibitors: Derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[8]
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JAK3 Inhibitors: The scaffold has been used to create selective inhibitors of Janus Kinase 3 (JAK3), a target for autoimmune diseases and organ transplant rejection.[2]
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Other Kinases: The versatility of this core has led to the discovery of potent inhibitors for other kinases like TNIK and CDK8, which are targets in oncology and inflammatory diseases.[9][10]
Role in Other Therapeutic Areas
Beyond kinases, the scaffold is found in molecules targeting other important enzyme families.
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PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[4] These inhibitors have potential applications in treating CNS diseases and inflammatory conditions.[4]
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Antiviral Agents: The pyrrolopyridine nucleus is present in compounds investigated as antiviral agents, including inhibitors of the influenza virus protein PB2.[11][12]
The 5-nitro group is instrumental in these applications. Its reduction to an amine provides a crucial attachment point for various side chains that can be optimized to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Caption: Application of the scaffold in drug discovery.
Conclusion
5-nitro-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for drug discovery. Its chemical properties, governed by the interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the powerful electron-withdrawing nitro group, make it a versatile and predictable building block. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design of novel therapeutics for a wide range of human diseases.
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